molecular formula C24H27N5O5 B2841913 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione CAS No. 896384-05-7

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2841913
Numéro CAS: 896384-05-7
Poids moléculaire: 465.51
Clé InChI: HTYXGXGGGCBIAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives and has been found to exhibit promising pharmacological properties. In

Applications De Recherche Scientifique

Synthesis and Antimicrobial Studies

Quinazoline derivatives are synthesized for their potential antimicrobial activity. A study by Vidule (2011) explored the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and evaluated their in vitro antibacterial and antifungal activities. The compounds exhibited promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Vidule, 2011).

Cytotoxic Evaluation for Anticancer Applications

In another study, Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic activities against MCF-7 and HeLa cell lines. The study found that almost all new compounds showed cytotoxic activity, with one particular derivative displaying the highest activity against both cell lines. This suggests the potential of quinazolinone derivatives in anticancer drug development (Poorirani et al., 2018).

Gonadotropin-Releasing Hormone Receptor Antagonists

Quinoxaline derivatives have been investigated for their potential as gonadotropin-releasing hormone (GnRH) receptor antagonists. A potent compound, identified by Pelletier et al. (2009), showed excellent pharmacokinetic parameters and effectively lowered rat plasma LH levels after oral administration, highlighting its potential in therapeutic applications related to reproductive health (Pelletier et al., 2009).

Stability Under Stress Conditions

The stability of quinazoline derivatives under stress conditions has also been studied, with research conducted by Gendugov et al. (2021) focusing on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one. The study aimed to assess its stability under various stress conditions, providing valuable insights into the chemical stability necessary for pharmaceutical applications (Gendugov et al., 2021).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-nitrophenylpiperazine with 6-oxohexanoic acid, followed by cyclization with anthranilic acid to form the quinazoline-2,4-dione ring system. The resulting intermediate is then reacted with 6-bromo-1-chloro-3-hexyne to introduce the quaternary carbon at the 3-position of the quinazoline ring. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, yielding the desired compound.", "Starting Materials": [ "4-nitrophenylpiperazine", "6-oxohexanoic acid", "anthranilic acid", "6-bromo-1-chloro-3-hexyne", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Condensation of 4-nitrophenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: Cyclization of the amide intermediate with anthranilic acid in the presence of a dehydrating agent such as POCl3 or SOCl2 to form the quinazoline-2,4-dione ring system.", "Step 3: Reaction of the quinazoline-2,4-dione intermediate with 6-bromo-1-chloro-3-hexyne in the presence of a base such as potassium carbonate to introduce the quaternary carbon at the 3-position of the quinazoline ring.", "Step 4: Reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas to yield the desired compound." ] }

Numéro CAS

896384-05-7

Nom du produit

3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Formule moléculaire

C24H27N5O5

Poids moléculaire

465.51

Nom IUPAC

3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H27N5O5/c30-22(27-16-14-26(15-17-27)18-9-11-19(12-10-18)29(33)34)8-2-1-5-13-28-23(31)20-6-3-4-7-21(20)25-24(28)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,25,32)

Clé InChI

HTYXGXGGGCBIAP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.